4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
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Overview
Description
4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a fused heterocyclic compound that combines the pharmacologically active triazole and quinazoline moieties. This compound is known for its potential therapeutic applications and broad bioactivity spectrum, making it a significant candidate in drug development .
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with the PCAF bromodomain, inhibiting its function . The inhibition of PCAF can lead to changes in gene expression, potentially affecting the growth and proliferation of cells .
Biochemical Pathways
Inhibition of PCAF can affect the acetylation of histones, a key process in the regulation of gene expression .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted for similar compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include changes in gene expression and cellular growth. By inhibiting PCAF, the compound could potentially slow or halt the growth of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent used can impact the compound’s fluorescence quantum yield . Additionally, the compound’s action may be subject to fluorosolvatochromism, where its absorption and emission spectra change based on the polarity of the solvent .
Biochemical Analysis
Biochemical Properties
It is known that triazoloquinazolines can interact with a variety of enzymes and proteins
Cellular Effects
Related triazoloquinazolines have been shown to exhibit cytotoxic effects against various cancer cell lines
Molecular Mechanism
It is known that triazoloquinazolines can intercalate DNA, which may contribute to their cytotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This leads to the formation of [4,3-c]-annulated triazoloquinazolines . Another method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, resulting in a Dimroth-like rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or quinazoline rings.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines with modified pharmacological properties .
Scientific Research Applications
4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[5,1-b]quinazoline: Another triazoloquinazoline derivative with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is unique due to its specific substitution pattern, which enhances its pharmacological profile and makes it a promising candidate for drug development .
Properties
IUPAC Name |
4-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c20-15-7-3-1-5-13(15)17-22-23-18-14-6-2-4-8-16(14)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATWOCQIOXWWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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